Building block for pharmaceuticals: It serves as a versatile starting material for the synthesis of various pharmaceuticals and drug candidates. For instance, it is a key intermediate in the synthesis of SSR240612 [], a non-peptide antagonist of the bradykinin B1 receptor.
Synthesis of enzyme inhibitors: Researchers have utilized 1,3-Benzodioxol-4-ylmethanamine;hydrochloride to develop potent inhibitors targeting specific enzymes such as acyl-CoA: cholesterol O-acyltransferase (ACAT) []. EAB-309 [], an ACAT inhibitor, was synthesized using 1,3-Benzodioxol-4-ylmethanamine;hydrochloride as a starting material.
Development of anticonvulsant agents: Studies have explored the potential of derivatives containing the 1,3-benzodioxol-5-yloxy moiety as anticonvulsant agents []. These compounds were designed based on molecular hybridization and demonstrated promising activity in preclinical models of epilepsy.
Synthesis of antifungal agents: Several derivatives incorporating the 1,3-benzodioxol-4-ylmethanamine scaffold have shown promising antifungal activity [, ]. These compounds target various fungal strains and could potentially lead to the development of novel antifungal therapies.
Compound Description: AZD0530 is a potent and selective dual-specific inhibitor of c-Src and Abl kinases. [] It exhibits excellent pharmacokinetic properties in preclinical animal models and humans. [] AZD0530 effectively inhibits tumor growth in a c-Src-transfected 3T3-fibroblast xenograft model in vivo and significantly increases survival in an aggressive, orthotopic human pancreatic cancer model. []
Relevance: AZD0530 shares the 1,3-benzodioxole core structure with 1,3-Benzodioxol-4-ylmethanamine;hydrochloride, but with a chlorine substitution at the 5-position and a complex quinazolin-4-amine substituent at the 4-position. []
Compound Description: EAB-309 is a potent acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor. [] It exhibits potent inhibitory effects on ACATs in vitro and effectively lowers plasma cholesterol levels in vivo. [] EAB-309 shows promising potential as a novel hypocholesterolemic and antiatherosclerotic agent. []
Relevance: EAB-309 shares the 1,3-benzodioxole core structure with 1,3-Benzodioxol-4-ylmethanamine;hydrochloride, featuring a heptyl chain substituted at the 4-position. [] The chirality at the 2-position of the heptyl chain further distinguishes EAB-309. []
4-Methoxybenzo[1,3]dioxole-5-carbaldehyde
Compound Description: This compound is an aldehyde derivative of 1,3-benzodioxole, featuring a methoxy group at the 4-position and a carbaldehyde group at the 5-position. It is used as a reagent in the synthesis of various organic compounds, including the title compound in paper 3. []
Relevance: This compound shares the 1,3-benzodioxole core structure with 1,3-Benzodioxol-4-ylmethanamine;hydrochloride. It differs by the presence of a methoxy group at the 4-position and a carbaldehyde group at the 5-position, instead of the methanamine group in the target compound. []
Compound Description: bdip is a bidentate ligand used in the synthesis of ruthenium(II) complexes. [] When coordinated with ruthenium(II) centers, the resulting complexes exhibit DNA-binding properties through intercalation. [] The ancillary ligands on the ruthenium(II) complex significantly influence the spectral properties and DNA-binding behavior of the complex. []
Relevance: bdip shares the 1,3-benzodioxole core structure with 1,3-Benzodioxol-4-ylmethanamine;hydrochloride. The key difference lies in the substitution at the 4-position of the 1,3-benzodioxole ring. [] In bdip, this position connects to an imidazo[4,5-f][1,10]phenanthroline moiety, conferring its ability to act as a bidentate ligand. []
4-Methyl-2,2-dichloro-1,3-benzodioxole
Compound Description: This compound serves as a starting material in the synthesis of 2,2-difluoro-1,3-benzodioxol-4-aldehyde, a key intermediate for various pharmaceuticals and pesticides. [, ]
5-Chloro-1,3-benzodioxol-4-amine
Compound Description: This compound undergoes extensive metabolism in rats, primarily through demethylenation and sulfate conjugation. [] Its metabolic fate exhibits similarities to other methylenedioxyphenyl compounds. []
Relevance: This compound shares the 1,3-benzodioxole core structure with 1,3-Benzodioxol-4-ylmethanamine;hydrochloride. The key differences lie in the amine substituent at the 4-position and a chlorine atom at the 5-position. []
Compound Description: Compound 6 is an Amuvatinib derivative that demonstrates selective toxicity towards glucose-starved tumor cells. [] It disrupts mitochondrial membrane potential, highlighting the dependence of glucose-starved cells on mitochondrial function. [] Compound 6 holds potential as an antitumor agent for treating glucose-starved tumors. []
Relevance: Although Compound 6 shares the 1,3-benzodioxole core with 1,3-Benzodioxol-4-ylmethanamine;hydrochloride, it differs significantly in the substitution pattern. [] Compound 6 has a more complex substituent at the 5-position of the benzodioxole ring, involving a thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide moiety. []
2,2-Difluoro-1,3-benzodioxol-4-aldehyde
Compound Description: This compound serves as a crucial intermediate in synthesizing Fludioxonil, a fungicide. [, , ]
Compound Description: SSR240612 is a potent and orally active non-peptide antagonist of the bradykinin B1 receptor. [] It demonstrates high selectivity for the B1 receptor over the B2 receptor. [] SSR240612 effectively inhibits bradykinin B1 receptor-mediated responses in various in vitro and in vivo models, including paw edema, ear edema, tissue destruction, and pain. []
Relevance: Although SSR240612 shares the 1,3-benzodioxole core with 1,3-Benzodioxol-4-ylmethanamine;hydrochloride, it features a significantly more complex structure overall. [] The 1,3-benzodioxole moiety in SSR240612 is substituted at the 5-position with a complex chain incorporating a sulfonamide group, a propanamide group, and a piperidine ring. []
Compound Description: This compound exhibits a nearly coplanar structure between the fused rings. [] The crystal structure is characterized by chains formed through N—H⋯O hydrogen bonds between the amine and carbonyl groups. []
Compound Description: This series of compounds was designed as potential anticonvulsant agents, particularly for partial seizures. [] They exhibit good binding affinity with epilepsy molecular targets like GABA (A) receptors, glutamate receptors, Na+/H+ exchanger, and GABA-aminotransferase. []
Relevance: Compounds within this series share the 1,3-benzodioxole core structure with 1,3-Benzodioxol-4-ylmethanamine;hydrochloride. [] The connection point to the rest of the molecule is at the 5-position of the benzodioxole ring, unlike the target compound where it is at the 4-position. [] Additionally, they possess a 2-(acetohydrazide) substituent linked via an oxygen atom to the benzodioxole ring. []
Compound Description: Compound 4 represents a potential new antifungal agent. [] The E-configuration of its imine moiety has been confirmed through single-crystal X-ray analysis. [] The compound undergoes DFT computations to understand its electronic properties and Hirshfeld surface analysis to evaluate intermolecular interactions. [] Molecular docking studies assess its potential interaction with target proteins. []
Compound Description: This set of compounds includes three closely related structures: 1-[(1,3-benzodioxol-5-yl)methyl]-4-(2,6-difluorobenzoyl)piperazine, 1-[(1,3-benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine, and 1-[(1,3-benzodioxol-5-yl)methyl]-4-(2,4-dichlorobenzoyl)piperazine. [] Despite similar molecular conformations, they exhibit different intermolecular interactions. [] The 3-fluorobenzoyl derivative forms a three-dimensional structure through hydrogen bonds, while the difluorobenzoyl and dichlorobenzoyl analogues lack hydrogen bonding. []
Relevance: These compounds share the 1,3-benzodioxole core structure with 1,3-Benzodioxol-4-ylmethanamine;hydrochloride. The main differences are the substitution patterns and the presence of a piperazine ring linked to the benzodioxole moiety. [] The variations in halogen substitution on the benzoyl group contribute to the distinct intermolecular interactions observed. []
Compound Description: ABBV/GLPG-2222 is a highly potent cystic fibrosis transmembrane conductance regulator (CFTR) corrector currently in clinical trials. [] This compound shows promise for treating cystic fibrosis, particularly in patients with the F508del CFTR mutation. []
Compound Description: Compound 5 is a newly developed antifungal agent. [] Its E-configuration has been confirmed through single crystal X-ray analysis. [] DFT simulations were performed to analyze the spectral and electronic properties of the compound and compared with experimental data. [] Hirshfeld surface analysis and molecular docking simulations were also conducted to evaluate its intermolecular interactions and potential binding mode with target proteins, respectively. []
Compound Description: (+)-MBDB is a psychoactive compound with stimulus properties similar to MDMA. [] In animal studies, it produces a discriminative stimulus effect that generalizes to MDMA and its parent compound, 3,4-methylenedioxyamphetamine. [] The (+)-isomer exhibits greater potency than the (-)-isomer. []
Relevance: (+)-MBDB shares the 1,3-benzodioxole core structure with 1,3-Benzodioxol-4-ylmethanamine;hydrochloride. The key difference lies in the substitution at the 5-position of the benzodioxole ring, where (+)-MBDB has a butanamine moiety. [] This structural similarity likely contributes to the shared pharmacological effects between (+)-MBDB and MDMA. []
Compound Description: Compound 8 displays antimicrobial activity against a range of bacteria and fungi, including S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger. [, ] Its structure, particularly the S-alkylation, is confirmed by single crystal X-ray analysis. []
Compound Description: This compound's crystal structure has been determined using X-ray diffraction analysis. []
Relevance: This compound shares the 1,3-benzodioxole core structure with 1,3-Benzodioxol-4-ylmethanamine;hydrochloride. It differs by the presence of a 3-(1H-imidazol-1-yl)propan-1-one substituent at the 5-position of the benzodioxole ring, instead of the methanamine group in the target compound. []
3-(2H-1,3-benzodioxol-5-ylmethyl)-2-(m- and p-nitrophenyl)-1,3-thiazolidin-4-ones
Compound Description: This set of compounds includes two isomers: 3-(2H-1,3-benzodioxol-5-ylmethyl)-2-(3-nitrophenyl)-1,3-thiazolidin-4-one and 3-(2H-1,3-benzodioxol-5-ylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one. [] Although both compounds are nonplanar and have an intramolecular C—H···O hydrogen bond involving the carbonyl oxygen, they exhibit different intermolecular interactions. [] These differences are primarily attributed to the varying roles of the oxygen atoms in each isomer. []
Relevance: These compounds share the 1,3-benzodioxole core structure with 1,3-Benzodioxol-4-ylmethanamine;hydrochloride. The key differences lie in the presence of a thiazolidin-4-one ring and a nitrophenyl group linked to the benzodioxole moiety. [] The isomers differ in the position of the nitro group on the phenyl ring, which leads to variations in intermolecular interactions. []
Compound Description: This series of compounds represents N-substituted sulfonamide derivatives of 1,3-benzodioxol-5-amine. [] They were synthesized and evaluated for their antibacterial activity. [] Results showed moderate inhibitory activity against tested bacteria compared to the reference drug ciprofloxacin. []
Compound Description: Compound 1 is a starting material for biaryl coupling reactions. Reaction with Pd(OAc)2 selectively produces 4,5-dihydro-7H-[1,3]dioxolo[4,5-k]pyrrolo[3,2,1-de]phenanthridine, where the coupling occurs at a more sterically hindered carbon. []
Compound Description: (1R, 3R)-Cpe serves as a key intermediate in the synthesis of Tadalafil, a selective phosphodiesterase type-5 inhibitor. [] A chiral high-performance liquid chromatography method was developed to determine the diastereoisomeric and enantiomeric impurities in (1R, 3R)-Cpe. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.